molecular formula C11H12ClNO2 B1331883 N-(4-Chlorobenzyl)-3-oxobutanamide CAS No. 78984-83-5

N-(4-Chlorobenzyl)-3-oxobutanamide

Cat. No. B1331883
CAS RN: 78984-83-5
M. Wt: 225.67 g/mol
InChI Key: LWNOHVIQOGIHFD-UHFFFAOYSA-N
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Description

Crystal Structure Optimization

The crystal structure of compounds similar to N-(4-Chlorobenzyl)-3-oxobutanamide has been studied using semi-empirical methods. For instance, the structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide was optimized using the MOPAC2009 program, employing both Austin Model 1 (AM1) and Parametrization Model 6 (PM6) methods. These methods revealed conformational discrepancies and crystal packing, with the optimized geometries aligning well with X-ray crystal data. The study also examined intramolecular charge transfer interactions and the molecular electrostatic potential, highlighting the role of oxygen and chlorine atoms in crystal packing interactions .

Molecular Structure Analysis

The molecular structure of N-aryl-2-chloro-3-oxobutanamides, which are structurally related to N-(4-Chlorobenzyl)-3-oxobutanamide, has been elucidated with a focus on hydrogen bonding. In the solid state, these compounds typically form an intermolecular hydrogen bond between the anilide hydrogen and the carbonyl oxygen of a neighboring molecule. However, this bonding is disrupted in solution, and no intramolecular association was detected .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving N-(4-Chlorobenzyl)-3-oxobutanamide, the analysis of related compounds can offer insights. For example, N,N'-1,4-phenylene-bis(3-oxobutanamide) is an industrial intermediate used in the synthesis of azo pigments. The study of its crystal structure, both in the dihydrate and anhydrous forms, provides valuable information on the reactivity and stability of such compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Chlorobenzyl)-3-oxobutanamide can be inferred from studies on similar compounds. The crystal structure determination of N,N'-1,4-phenylene-bis(3-oxobutanamide) from laboratory powder diffraction data revealed that the anhydrous form crystallizes in the P21/c space group, while the dihydrate form crystallizes in the P-1 space group. The lattice parameters and crystal packing details provide a foundation for understanding the physical properties of these compounds, such as solubility, melting point, and stability .

Scientific Research Applications

Molecular Structure and Bonding

Structure Elucidation of N-aryl-2-chloro-3-oxobutanamides N-aryl-2-chloro-3-oxobutanamides, including compounds like N-(4-Chlorobenzyl)-3-oxobutanamide, often form an intermolecular hydrogen bond in the solid state. This bond is typically between the anilide hydrogen and the anilide carbonyl oxygen of a neighboring molecule, which disrupts in solution. However, intramolecular associations are not usually detected (Frohberg et al., 2002).

Chemical Properties and Interactions

2-Acetyl-3′-chloro­acetanilide Research indicates that in N-(3-chloro­phenyl)-3-oxobutanamide, the bond lengths suggest that the molecule exists in the keto form. The crystal structure is notably stabilized by an N—H⋯O hydrogen bond (Tai et al., 2005).

Catalyst Research

Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-oxobutenamides 4-oxobutenamides, when subjected to rhodium-catalyzed conjugate addition with arylboronic acids, exhibit high regio- and enantioselectivity. The use of sterically demanding P-chiral diphosphines contributes significantly to this selectivity. The products, which include oxobutanamides, can be further converted to alternate targets by selective derivatization of either the amide or ketone functional group (Zigterman et al., 2007).

Quantum Chemical Calculations

Crystal Structure Optimization and Semi-Empirical Quantum Chemical Calculations of N-(3,4-Dichlorophenyl)-3-Oxo-Butanamide The crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide is optimized using semi-empirical methods, indicating conformational discrepancies and crystal packing. Intramolecular charge transfer interactions and molecular electrostatic potential calculations reveal significant involvement of oxygen and chlorine atoms in crystal packing interactions (Jotani, 2012).

Synthetic Applications

Synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides N-Aryl- and N,N-diethyl-3-oxobutanamides are used as reactants in the synthesis of complex compounds, demonstrating their applicability in creating new chemical structures with potential biological and industrial applications (Gein et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and necessary safety precautions for handling and storage.


Future Directions

This would involve discussing potential future research directions, such as exploring new synthesis methods, studying the compound’s potential uses, or investigating its mechanism of action in more detail.


Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNOHVIQOGIHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359298
Record name N-(4-Chlorobenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorobenzyl)-3-oxobutanamide

CAS RN

78984-83-5
Record name N-(4-Chlorobenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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